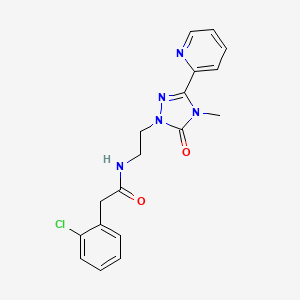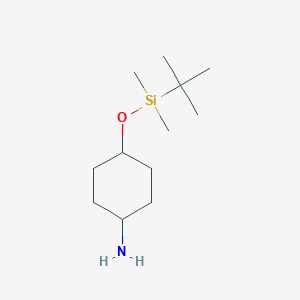
Thienopyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the class of thienopyridines, which are known for their significant role in the management of cardiovascular disease . They are used as selective, irreversible ADP receptor / P2Y12 inhibitors .
Synthesis Analysis
The starting precursors 2-carbohydrazides, bearing thienopyridine moiety, were prepared using 2-thioxopyridine-3-carbonitriles as key synthons . Then, 2-carbohydrazides were reacted with a variety of 4-substituted benzylidinemalononitriles or 4-substituted benzaldehydes to afford a new series of the target hydrazones incorporating thienopyridine moiety .Chemical Reactions Analysis
This compound can be synthesized via reactions of both compounds 2- Carbohydrazide 2 and 3-aminopyrazolopyridine 14 with a variety of active reagents and chemicals .Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Properties
Thienopyridine-2-carbohydrazide compounds, specifically those bearing thienopyridine moiety, have been researched for their antibacterial and cytotoxic activities. Studies have shown that certain hydrazones incorporating thienopyridine moiety exhibit strong antibacterial activities against various strains of bacteria. Furthermore, some hydrazones demonstrate notable cytotoxicity against human cancer cell lines, including breast carcinoma, colon cancer, and liver hepatocellular carcinoma cells (Sanad & Mekky, 2020).
Synthesis and Reactions
The synthesis and reactions of thienopyridine derivatives, including this compound, have been explored to develop new compounds with potential biological activities. This includes the preparation of various substituted thieno[2,3-b]pyridines and their interaction with different reagents to produce new derivatives (Hassan et al., 1990).
Application in Antiplatelet Therapy
Thienopyridine derivatives have been studied for their role in antiplatelet therapy. Amino acid prodrugs based on Thienopyridine scaffolds were synthesized and evaluated for their antiplatelet activity, showing promising results in inhibiting ADP-induced platelet aggregation in rats (Lu et al., 2018).
Anti-inflammatory and Antiproliferative Effects
Thienopyridine derivatives have been examined for their anti-inflammatory and antiproliferative effects. Studies have shown that certain thienopyridine analogues can inhibit the activation of platelets and have a role in inflammatory responses, which might be beneficial in diseases characterized by excessive inflammation or proliferative disorders (Liverani et al., 2014).
Inhibition of Gluconeogenesis
Research on Thienopyridine derivatives has identified their potential as hepatic gluconeogenesis inhibitors, a promising strategy for anti-diabetic drug discovery. Specific thieno[2,3-b]pyridine derivatives were found to inhibit hepatic glucose production effectively, highlighting their potential use in managing Type 2 diabetes mellitus (Ma et al., 2018).
Mecanismo De Acción
- The P2Y12 receptor plays a crucial role in platelet aggregation and activation. When activated, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations .
- By blocking the P2Y12 receptor, Thienopyridine-2-carbohydrazide reduces platelet aggregation and the secretion of platelet agonists like thromboxane A2 (TXA2) and ADP .
- This compound disrupts this pathway by inhibiting the P2Y12 receptor, ultimately reducing TXA2 production .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Thienopyridine-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, hydrazones bearing the thienopyridine moiety have demonstrated promising inhibitory activities against COX-2 enzyme . This suggests potential future directions in exploring the therapeutic applications of this compound and its derivatives.
Propiedades
IUPAC Name |
thieno[3,2-b]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBQZGCKCTAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)